molecular formula C18H24N2O4S B2966493 ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 956930-20-4

ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B2966493
CAS RN: 956930-20-4
M. Wt: 364.46
InChI Key: RUEDHCBGGLLZJK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24N2O4S/c1-7-24-17(21)16-12(2)19-20(13(16)3)25(22,23)15-10-8-14(9-11-15)18(4,5)6/h8-11H,7H2,1-6H3 . This code represents the structure of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 364.47 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Development

  • Indiacen A and Indiacen B Precursor : Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate serves as a potential precursor in the synthesis of biologically active natural products, including Indiacen A and Indiacen B. These compounds have been investigated for their medicinal properties . Indiacens A and B are known for their diverse biological activities, such as anticancer, anti-inflammatory, and analgesic effects.

Organic Synthesis and Chemical Reactions

Antibacterial Activity

Catalysis and Green Chemistry

  • Amberlyst-70 Catalyzed Reactions : Recent advances in pyrazole synthesis highlight the use of Amberlyst-70 as a heterogeneous catalyst. This resinous, nontoxic, and cost-effective catalyst promotes the synthesis of pyrazole derivatives, including compounds like ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate. The protocol offers eco-friendly attributes and simplifies reaction workup .

Future Directions

Pyrazole derivatives are significant in the synthesis of biologically active natural products . There is a clear upward trend in the publication activity of the scientific community, which is expressed in the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .

properties

IUPAC Name

ethyl 1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-7-24-17(21)16-12(2)19-20(13(16)3)25(22,23)15-10-8-14(9-11-15)18(4,5)6/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEDHCBGGLLZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate

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